![molecular formula C11H10N2O3S B14035469 6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione is a complex organic compound with the molecular formula C11H10N2O3S This compound is characterized by its unique spiro structure, which includes a benzo[b][1,4]oxazine ring fused to a cyclobutane ring, and a nitro group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione typically involves multiple steps. One common method starts with the preparation of the benzo[b][1,4]oxazine core. This can be achieved through the reaction of 2-amino-5-nitrophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The resulting intermediate undergoes cyclization to form the oxazine ring.
Next, the spiro-cyclobutane structure is introduced through a cycloaddition reaction This involves the reaction of the oxazine intermediate with a suitable cyclobutane precursor under controlled conditions
Industrial Production Methods
Industrial production of 6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Amino derivatives.
Reduction: Sulfoxide or sulfone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of novel materials with specific properties, such as photochromic materials.
Mécanisme D'action
The mechanism of action of 6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thione group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its ability to interact with specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b][1,4]oxazine derivatives: These compounds share the oxazine core but lack the spiro-cyclobutane structure.
Spiro compounds: Compounds with similar spiro structures but different functional groups.
Uniqueness
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione is unique due to its combination of a nitro group, spiro-cyclobutane structure, and thione group
Propriétés
Formule moléculaire |
C11H10N2O3S |
|---|---|
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
6-nitrospiro[4H-1,4-benzoxazine-2,1'-cyclobutane]-3-thione |
InChI |
InChI=1S/C11H10N2O3S/c14-13(15)7-2-3-9-8(6-7)12-10(17)11(16-9)4-1-5-11/h2-3,6H,1,4-5H2,(H,12,17) |
Clé InChI |
XMCNVRMUZPFFEU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(=S)NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




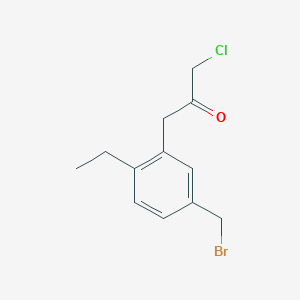

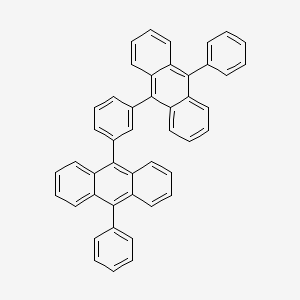

![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)


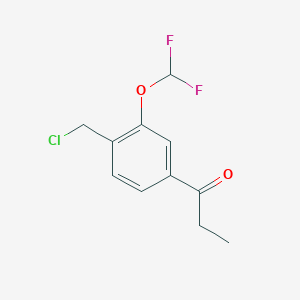
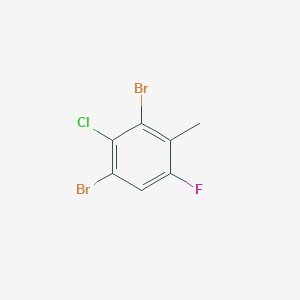

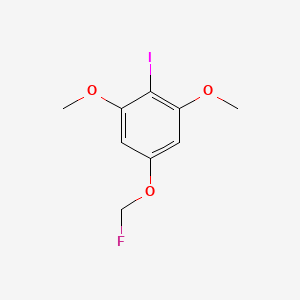
![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)
